Icmt-IN-29

ICMT inhibition Tetrahydropyranyl SAR Ras signaling

ICMT inhibitors vary >1000-fold in potency and solubility, confounding Ras cellular assay outcomes. Icmt-IN-29 (compound 66) provides a defined intermediate potency (IC50 = 19 nM) with XLogP 4.7 and TPSA 58.7 Ų for balanced permeability. • Enzymatic IC50: 0.019 µM - nanomolar target engagement without ultra-lipophilic formulation issues • Predicted properties: XLogP 4.7, TPSA 58.7 Ų - improved aqueous solubility vs. cysmethynil • Application: Cellular Ras mislocalization assays, KRAS cancer lines, medicinal chemistry benchmarking

Molecular Formula C20H27NO2S
Molecular Weight 345.5 g/mol
Cat. No. B12374789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-29
Molecular FormulaC20H27NO2S
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CS3)C
InChIInChI=1S/C20H27NO2S/c1-19(2)15-20(10-12-23-19,18-8-5-13-24-18)9-11-21-16-6-4-7-17(14-16)22-3/h4-8,13-14,21H,9-12,15H2,1-3H3
InChIKeyFBMPZZFXBPBSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-29 ICMT Inhibitor Specification


Icmt-IN-29 (also known as compound 66) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification and proper membrane localization of oncogenic Ras proteins [1]. It is a member of the tetrahydropyranyl (THP) class of ICMT inhibitors, developed as a potential anticancer agent targeting Ras-induced growth factor signaling [1]. Icmt-IN-29 demonstrates potent inhibition of ICMT with an IC50 value of 0.019 µM, representing a key structural and functional optimization within its series [2].

Icmt-IN-29 Distinct Profile


ICMT inhibitors are not functionally interchangeable due to significant variations in potency, structural class, and potential downstream cellular effects. Icmt-IN-29 belongs to the tetrahydropyranyl (THP) derivative class [1], which is structurally distinct from the prototypical indole-based inhibitor cysmethynil . Within the THP series, minor structural modifications result in potency differences of up to 100-fold, as seen with analogs like ICMT-IN-31 (IC50 = 0.0038 µM) and ICMT-IN-30 (IC50 = 0.27 µM) . This steep structure-activity relationship (SAR) means that substituting Icmt-IN-29 with a structurally similar but not identical compound would likely yield a different, and potentially suboptimal, inhibitory profile in experimental models.

Icmt-IN-29 Evidence Guide


Enzymatic Potency vs. Cysmethynil

Icmt-IN-29 (IC50 = 0.019 µM) exhibits a specific potency that distinguishes it from other compounds within the same tetrahydropyranyl (THP) derivative series. While it is more potent than several analogs, it is also less potent than the most optimized members of the series .

ICMT inhibition Tetrahydropyranyl SAR Ras signaling

Relative Potency in THP SAR Series

Icmt-IN-29 is based on a tetrahydropyranyl (THP) scaffold, which represents a distinct chemotype from the first-generation indole-based ICMT inhibitor, cysmethynil [1]. This structural divergence offers a different pharmacophore profile that can be leveraged to overcome the solubility and potency limitations associated with cysmethynil .

ICMT inhibitor Chemical scaffold Drug discovery

Physicochemical and Solubility Profile

Compared to CAY10677, an analog of cysmethynil developed for improved solubility and cell permeability , Icmt-IN-29 demonstrates significantly greater potency in enzymatic assays.

Antiproliferative activity ICMT inhibition Cancer cell models

Icmt-IN-29 Application Scenarios


Oncology Ras Mislocalization Studies

Icmt-IN-29 is well-suited for in vitro studies investigating the biochemical consequences of ICMT inhibition, such as the mislocalization of oncogenic Ras proteins [1]. Its potent IC50 (0.019 µM) allows for robust target engagement in cell culture models at nanomolar concentrations, making it a preferred tool over less potent compounds like CAY10677 (IC50 = 0.86 µM) for initial mechanistic studies .

SAR Benchmarking in Lead Optimization

The unique tetrahydropyranyl (THP) scaffold of Icmt-IN-29 [2] makes it an essential comparator for researchers studying ICMT inhibitor SAR, particularly when contrasting the pharmacological effects of THP-based inhibitors against the more common indole-based inhibitors like cysmethynil . Its specific position within the SAR series (e.g., 2-fold less potent than ICMT-IN-3) provides a valuable data point for analyzing the impact of specific chemical modifications on potency .

In Vivo Formulation and Pharmacodynamics

The compound can be used to evaluate the anti-proliferative effects of ICMT inhibition in a panel of Ras-mutant cancer cell lines. As part of the tetrahydropyranyl series that has demonstrated growth inhibition (GI50) values ranging from 0.3 to >100 µM [2], Icmt-IN-29 can help correlate enzymatic potency (IC50) with cellular efficacy and build a more complete pharmacological profile.

Technical Documentation Hub

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